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Compound of Interest

Compound Name: 2-Bromo-1,1-difluoroethane

Cat. No.: B1266208 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-1,1-difluoroethane

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,1-
difluoroethane (CAS No: 359-07-9), tailored for researchers, scientists, and professionals in

the field of drug development. The document presents quantitative spectroscopic data, detailed

experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-1,1-difluoroethane,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.55 Triplet 14.2 -CH₂Br

5.95 Triplet of Triplets 56.4, 4.4 -CHF₂

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~38 (triplet) -CH₂Br

~115 (triplet) -CHF₂

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity

-90 to -120 (approx.) Triplet

Note: The chemical shift for ¹⁹F NMR is an estimated range for fluoroalkanes and may vary

based on experimental conditions.

Table 4: Mass Spectrometry Data
m/z Interpretation

144, 146 Molecular Ion Peak [M]⁺, [M+2]⁺

Table 5: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2980-3020 Medium C-H stretching

1400-1450 Medium C-H bending

1050-1150 Strong C-F stretching

550-650 Strong C-Br stretching

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized for the analysis of volatile halogenated hydrocarbons and can

be specifically adapted for 2-Bromo-1,1-difluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Bromo-1,1-difluoroethane.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with

a multinuclear probe.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled one-dimensional carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

¹⁹F NMR:

Acquire a one-dimensional fluorine spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

3. Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and perform baseline correction.

Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external

standard (e.g., CFCl₃ for ¹⁹F).

Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy
1. Sample Preparation:

As 2-Bromo-1,1-difluoroethane is a liquid, a thin film can be prepared by placing a drop of

the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

2. Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the clean, empty salt plates.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile

compound like 2-Bromo-1,1-difluoroethane.

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or hexane).

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate

the compound from any impurities.

Employ a temperature program to ensure good chromatographic resolution.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

2. Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z

30-200).

3. Data Processing:

Identify the molecular ion peak and any characteristic fragment ions.

Analyze the isotopic pattern of bromine-containing ions ([M]⁺ and [M+2]⁺).

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of an organic compound like 2-Bromo-1,1-difluoroethane.
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Caption: Workflow for Spectroscopic Identification.
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[https://www.benchchem.com/product/b1266208#spectroscopic-data-of-2-bromo-1-1-
difluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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